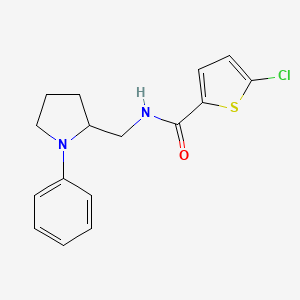

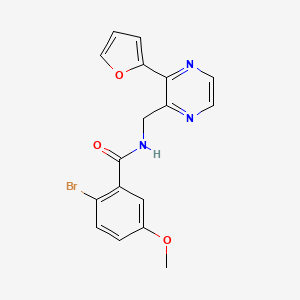

![molecular formula C11H21NO5S B2649182 tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate CAS No. 1824685-77-9](/img/structure/B2649182.png)

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate” is a chemical compound with the CAS Number: 1824685-77-9 . It has a molecular weight of 279.36 . The IUPAC name of this compound is ethyl (E)-3-(((tert-butoxycarbonyl)amino)but-1-ene-1-sulfonate .

Molecular Structure Analysis

The InChI code for “tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate” is 1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/b8-7+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate” is a powder that is stored at room temperature . It has a molecular weight of 279.36 .Applications De Recherche Scientifique

Organic Synthesis Building Blocks

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate and related compounds have been identified as significant intermediates and building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This demonstrates their utility as precursors in the synthesis of complex organic molecules, highlighting their role in constructing N-hydroxylamine functionalities, which are valuable in various synthetic routes (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).

Synthesis of Amines and Ligands

N-tert-butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, showcasing the broad utility of tert-butyl sulfonamide derivatives in synthesizing enantioenriched amines. This method involves preparing N-tert-butanesulfinyl imines from enantiomerically pure tert-butanesulfinamide and a variety of aldehydes and ketones, further illustrating the significant role of tert-butyl derivatives in facilitating the synthesis of a wide range of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This versatility underlines their importance in the development of new ligands for asymmetric catalysis (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Novel Nitrogen Sources for Catalytic Reactions

The N-chloramine salt of tert-butylsulfonamide has been demonstrated as an efficient nitrogen source and terminal oxidant for catalytic aminohydroxylation and aziridination of olefins, resembling Chloramine-T in these reactions. This introduces tert-butylsulfonamide derivatives as valuable reagents in organic synthesis, particularly in introducing nitrogen functionalities into organic compounds through catalytic reactions. The ease of cleaving the sulfonyl-nitrogen bond under mild acidic conditions for the liberation of the amino group further exemplifies the practical utility of these compounds in synthetic chemistry (A V Gontcharov, H Liu, K B Sharpless, 1999).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWUAFNFOUSVPJ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOS(=O)(=O)/C=C/C(C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2649101.png)

![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/no-structure.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2649115.png)

![S-(4-fluoro-2-methylphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2649117.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2649121.png)